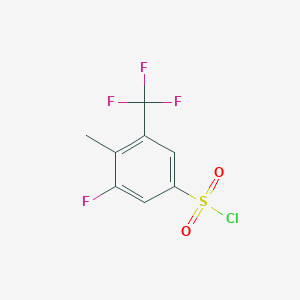

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

説明

特性

IUPAC Name |

3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O2S/c1-4-6(8(11,12)13)2-5(3-7(4)10)16(9,14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWOPVDSQJNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxychlorination of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonic Acid or Sulfonates

A practical approach involves oxychlorination of the corresponding sulfonic acid or alkylsulfonyl precursor under controlled conditions using chlorine gas in acidic media. This method is inspired by the preparation of related compounds such as 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride, where alkylsulfonylbenzenes are converted to sulfonyl chlorides with high yield and purity.

- Raw material: 3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonic acid or alkylsulfonylbenzene derivative.

- Solvent system: Concentrated hydrochloric acid combined with concentrated nitric acid, fuming nitric acid, or formic acid.

- Chlorine gas is introduced gradually at 50–70 °C with stirring.

- Reaction time: 4–6 hours.

- Workup: Cooling, phase separation, washing with sodium bisulfite solution to remove excess chlorine, drying, and purification.

- Mild reaction conditions.

- High yield (>90%) and product purity (>97%).

- Suitable for industrial scale.

This method is supported by patent literature describing similar fluorinated trifluoromethylbenzenesulfonyl chlorides (e.g., CN104961662A).

Diazotization and Sulfonylation from Amino Precursors

Another established route employs diazotization of the corresponding aromatic amine followed by sulfonylation using sulfur dioxide and copper salts.

- Starting material: 3-fluoro-4-methyl-5-(trifluoromethyl)aniline or closely related amines.

- Diazotization: Treatment with sodium nitrite and hydrochloric acid at 0 °C to form the diazonium salt.

- Sulfonylation: Reaction of the diazonium salt with sulfur dioxide in the presence of copper(I) and copper(II) chlorides at 0–20 °C.

- Workup: Extraction, drying, and purification by chromatography.

This method is exemplified in the synthesis of 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride with a 26% yield, as reported in literature. Although the yield is moderate, this route provides a direct way to install the sulfonyl chloride group on the aromatic ring.

Multi-step Synthesis via Nitration, Reduction, and Diazotization

A more elaborate synthetic pathway involves:

- Nitration of the corresponding fluoro-trifluoromethyl toluene derivative to introduce a nitro group.

- Reduction of the nitro group to an amine using iron powder and ammonium chloride in aqueous medium.

- Diazotization and subsequent substitution reactions to install sulfonyl chloride functionality.

This approach has been demonstrated for related compounds such as 3-fluoro-4-trifluoromethylbenzonitrile and can be adapted for the target compound by modifying substituents accordingly.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Oxychlorination of sulfonates | 3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonic acid or alkylsulfonylbenzene | Cl2 gas, HCl + HNO3 or formic acid, 50–70 °C, 4–6 h | >90 | >97 | High yield, mild conditions, scalable | Requires chlorine gas handling |

| Diazotization-sulfonylation | 3-fluoro-4-methyl-5-(trifluoromethyl)aniline | NaNO2, HCl (0 °C), SO2, CuCl, CuCl2, 0–20 °C, 15 h | ~26 | High | Direct sulfonyl chloride formation | Moderate yield, longer reaction time |

| Multi-step nitration-reduction | 3-fluoro-4-methyl-5-(trifluoromethyl)toluene | HNO3/H2SO4 nitration, Fe/NH4Cl reduction, NaNO2/HCl diazotization | Variable | High | Flexible for substituent introduction | Multi-step, complex purification |

Detailed Research Findings and Notes

- The oxychlorination method benefits from the availability of alkylsulfonylbenzene precursors, which can be prepared by sulfonation of the aromatic ring followed by alkylation of the sulfonyl group.

- Reaction parameters such as solvent ratios, temperature, and chlorine feed rate critically influence yield and purity. For instance, molar ratios of substrate to solvents range from 1:1.5 to 1:20, and chlorine to substrate from 4:1 to 6:1 are optimal.

- The diazotization-sulfonylation method requires strict temperature control (0–5 °C) to stabilize the diazonium intermediate and avoid side reactions.

- Purification typically involves aqueous washing, drying over anhydrous salts, and chromatographic techniques to achieve high purity.

- Environmental and safety considerations favor methods avoiding excessive use of chlorosulfonic acid or sulfur oxychloride, which are more hazardous and corrosive.

- Industrial applicability is enhanced by methods with fewer steps, higher yields, and simpler workups, favoring the oxychlorination approach for scale-up.

化学反応の分析

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride serves as a versatile building block in the synthesis of various organic compounds, particularly those that require sulfonylation reactions. Its ability to act as a sulfonylating agent makes it crucial in the development of pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Sulfonamides: This compound can be used to introduce sulfonamide groups into organic molecules, which are essential in medicinal chemistry.

- Preparation of Fluorinated Compounds: The fluorine atoms enhance the lipophilicity and biological activity of the resulting compounds, making them suitable for drug development.

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound is utilized for developing new drugs with enhanced efficacy and reduced side effects. The incorporation of trifluoromethyl groups often leads to improved metabolic stability and bioavailability.

Case Studies:

- Anticancer Agents: Research has shown that derivatives of this compound exhibit promising anticancer activities through mechanisms involving the inhibition of specific enzymes.

- Antimicrobial Agents: Compounds synthesized using this compound have demonstrated significant antimicrobial properties against various pathogens.

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly in the synthesis of pesticides and herbicides. The fluorinated moieties enhance the activity and selectivity of these agents.

Examples:

作用機序

The mechanism of action of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is utilized in various chemical and biological applications .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride, with variations in substituents and functional groups:

Reactivity and Functional Group Analysis

- Sulfonyl Chloride vs. Benzoyl Chloride : The sulfonyl chloride group (-SO₂Cl) is more electron-withdrawing than benzoyl chloride (-COCl), making it more reactive toward nucleophiles like amines or alcohols. For example, 3-chloro-5-(trifluoromethyl)benzoyl chloride () forms esters or amides but is less versatile in sulfonylation reactions .

- Trifluoromethyl Position : The trifluoromethyl group at position 5 in the target compound contrasts with its position in 2-(trifluoromethyl)benzamide (). Positional differences alter steric effects and electronic distribution, impacting binding in biological systems .

- Halogen vs.

生物活性

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1706451-99-1) is a sulfonyl chloride compound characterized by its unique trifluoromethyl and fluoromethyl substitutions. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an electrophilic reagent in various biochemical processes.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClF₄O₂S |

| Molecular Weight | 292.67 g/mol |

| CAS Number | 1706451-99-1 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

The biological activity of sulfonyl chlorides, including this compound, primarily arises from their electrophilic nature. These compounds can react with nucleophiles such as amino acids, proteins, and other biomolecules, leading to the formation of sulfonamide derivatives.

Key Mechanisms:

- Nucleophilic Substitution: The sulfonyl chloride group undergoes nucleophilic attack by amines or alcohols, resulting in the formation of sulfonamides or sulfonate esters.

- Protein Modification: These reactions can modify proteins, potentially altering their function and leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with sulfonyl chloride functionalities exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of various sulfonyl chloride derivatives, this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

Cytotoxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its cytotoxic effects. Toxicological assessments indicate that exposure can lead to irritation of skin and mucous membranes, respiratory issues, and potential long-term effects such as reactive airways dysfunction syndrome (RADS).

| Toxicity Parameter | Value |

|---|---|

| Skin Irritation | Causes severe irritation |

| Eye Irritation | Causes serious eye damage |

| Inhalation Risks | May cause respiratory issues |

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable intermediate in drug synthesis. Its ability to form stable bonds with biological molecules makes it a candidate for developing novel therapeutics targeting various diseases.

Potential Drug Development

Research into fluorinated compounds has shown that the trifluoromethyl group can enhance pharmacological properties, such as increased metabolic stability and improved binding affinity to biological targets. This compound's reactivity may be harnessed to create targeted therapies for conditions like cancer and bacterial infections.

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride?

The compound can be synthesized via sulfonation of a fluorinated toluene derivative followed by chlorination. A method analogous to the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride involves reacting a fluorinated benzene precursor with chlorosulfonic acid under controlled anhydrous conditions . Purification typically requires low-temperature recrystallization or column chromatography with halogenated solvents (e.g., dichloromethane/hexane mixtures) to isolate the sulfonyl chloride .

Q. How can the reactivity of the sulfonyl chloride group be characterized for nucleophilic substitution?

Reactivity assays using amines (e.g., benzylamine) or alcohols in anhydrous THF or DMF at 0–25°C can quantify substitution kinetics. Monitoring by TLC or HPLC tracks the formation of sulfonamide or sulfonate ester derivatives. Competitive studies with structurally similar sulfonyl chlorides (e.g., 3,5-bis(trifluoromethyl)benzenesulfonyl chloride) reveal steric and electronic effects of the fluoro and trifluoromethyl substituents .

Q. What safety precautions are critical when handling this compound?

Due to its moisture sensitivity and toxicity, handling requires inert atmosphere techniques (N₂/Ar gloveboxes), corrosion-resistant equipment, and PPE (acid-resistant gloves, face shields). Storage must be in sealed, desiccated containers at −20°C to prevent hydrolysis to sulfonic acid. Hazard profiles align with related sulfonyl chlorides, which emit toxic gases (e.g., HCl, SO₂) upon decomposition .

Advanced Research Questions

Q. How do fluorine substituents influence regioselectivity in sulfonylation reactions?

The electron-withdrawing effects of fluorine and trifluoromethyl groups direct electrophilic attack to the para position relative to the methyl group. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation uses competitive reactions with deuterated analogs or substituent-variant substrates (e.g., comparing 3-fluoro vs. 4-fluoro derivatives) .

Q. What challenges arise in characterizing fluorinated sulfonyl chlorides via NMR spectroscopy?

Fluorine’s high spin-½ nucleus causes complex splitting patterns in ¹⁹F NMR, complicating peak assignment. High-field NMR (≥400 MHz) with ¹H-¹⁹F decoupling and 2D experiments (COSY, HSQC) are essential. For example, the trifluoromethyl group’s −CF₃ signal appears as a quartet (J ~10 Hz) in ¹⁹F NMR, while adjacent fluorine atoms induce splitting in ¹H NMR .

Q. How can conflicting stability data from different synthesis batches be resolved?

Contradictions often stem from trace moisture or residual chlorosulfonic acid. Advanced analytical methods, such as Karl Fischer titration (water content), XPS (surface impurities), and GC-MS (volatile byproducts), identify degradation pathways. Accelerated stability studies under thermal stress (40–60°C) and controlled humidity quantify decomposition rates .

Q. What methodologies enable the use of this compound in synthesizing bioactive sulfonamides?

Coupling with heterocyclic amines (e.g., pyridines or triazoles) under Schotten-Baumann conditions (aqueous NaOH/organic solvent biphasic system) yields sulfonamide libraries. Screening for bioactivity (e.g., enzyme inhibition) requires optimizing stoichiometry and reaction time to minimize side reactions. Case studies with agrochemical intermediates (e.g., penoxsulam derivatives) demonstrate scalable protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。